H-Orn(2-CL-Z)-OH
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Overview
Description
H-Orn(2-CL-Z)-OH, also known as Nα-Boc-Nε-(2-chloro-Z)-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protecting group for the amine function in the side chains of lysine and ornithine. The 2-chloro-benzyloxycarbonyl (2-CL-Z) group is particularly useful in both solution phase and solid phase peptide synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(2-CL-Z)-OH typically involves the protection of the amino group of ornithine with the 2-chloro-benzyloxycarbonyl group. This can be achieved through the reaction of ornithine with 2-chloro-benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
H-Orn(2-CL-Z)-OH undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (5%) and formic acid in methanol are commonly used for the deprotection of the 2-chloro-benzyloxycarbonyl group.
Substitution Reactions: Various nucleophiles can be used to replace the 2-chloro group, depending on the desired product.
Major Products Formed
Scientific Research Applications
H-Orn(2-CL-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides, allowing for the selective protection and deprotection of amino groups.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding due to its ability to form stable peptide bonds.
Medical Research: This compound is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the large-scale production of peptides for various industrial applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The primary mechanism of action of H-Orn(2-CL-Z)-OH involves its role as a protecting group in peptide synthesis. The 2-chloro-benzyloxycarbonyl group protects the amino group of ornithine during the synthesis process, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
H-Orn(2-CL-Z)-OH can be compared with other similar compounds such as:
Nα-Boc-Nε-(benzyloxycarbonyl)-L-ornithine: This compound uses a benzyloxycarbonyl group instead of a 2-chloro-benzyloxycarbonyl group.
Nα-Boc-Nε-(2-bromo-benzyloxycarbonyl)-L-ornithine: The 2-bromo derivative is another similar compound, but the 2-chloro derivative is preferred due to its milder reaction conditions for deprotection.
The uniqueness of this compound lies in its balance of stability and ease of removal, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRGWUUQAAZHW-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556355 |
Source
|
Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118553-99-4 |
Source
|
Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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